Cas no 10268-70-9 (Phenyl 4-Aminobenzoate)
Phenyl 4-Aminobenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-amino-,phenyl ester
- phenyl 4-aminobenzoate
- Phenyl-4-aMinobenzoate
- 4-Amino-benzoesaeure-phenylester
- 4-amino-benzoic acid phenyl ester
- phenyl p-aminobenzoate
- HGRXBNZHQKXDPL-UHFFFAOYSA-N
- 4-amino-, phenyl ester Benzoic acid
- Benzoic acid, 4-amino-, phenyl ester
- 10268-70-9
- MFCD00189396
- AKOS003243918
- SR-01000513194
- DTXSID90361490
- NCGC00341658-01
- Oprea1_107865
- SR-01000513194-1
- AB01333864-02
- SCHEMBL451331
- 4-Aminobenzoic acid phenyl ester
- Phenyl 4-Aminobenzoate
-
- MDL: MFCD00189396
- Inchi: 1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2
- InChI Key: HGRXBNZHQKXDPL-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CC=1)N)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 213.07900
- Monoisotopic Mass: 213.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Melting Point: 171-173°C
- PSA: 52.32000
- LogP: 3.06920
Phenyl 4-Aminobenzoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Phenyl 4-Aminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB149034-5 g |
Phenyl-4-aminobenzoate; 98% |
10268-70-9 | 5 g |
€143.70 | 2023-07-20 | ||
| abcr | AB149034-25 g |
Phenyl-4-aminobenzoate; 98% |
10268-70-9 | 25 g |
€457.80 | 2023-07-20 | ||
| TRC | P309023-50mg |
Phenyl 4-Aminobenzoate |
10268-70-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P309023-100mg |
Phenyl 4-Aminobenzoate |
10268-70-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P309023-500mg |
Phenyl 4-Aminobenzoate |
10268-70-9 | 500mg |
$ 115.00 | 2022-06-03 | ||
| abcr | AB149034-5g |
Phenyl-4-aminobenzoate, 98%; . |
10268-70-9 | 98% | 5g |
€210.20 | 2024-06-10 | |
| abcr | AB149034-25g |
Phenyl-4-aminobenzoate, 95%; . |
10268-70-9 | 95% | 25g |
€632.90 | 2025-04-22 | |
| abcr | AB149034-2g |
Phenyl-4-aminobenzoate, 98%; . |
10268-70-9 | 98% | 2g |
€132.60 | 2024-06-10 | |
| abcr | AB149034-10g |
Phenyl-4-aminobenzoate, 98%; . |
10268-70-9 | 98% | 10g |
€346.00 | 2024-06-10 | |
| abcr | AB149034-50g |
Phenyl-4-aminobenzoate, 95%; . |
10268-70-9 | 95% | 50g |
€979.80 | 2025-04-22 |
Phenyl 4-Aminobenzoate Suppliers
Phenyl 4-Aminobenzoate Related Literature
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Beatriz Mayol,Victor Dato,Manuel Rodriguez,Elena Lucena,Anabel Villalonga,Paula Díez,Sandra Jimenez-Falcao,Félix Sancenón,Alfredo Sánchez,Diana Vilela,Paloma Martínez-Ruiz,Ramón Martínez-Má?ez,Reynaldo Villalonga J. Mater. Chem. B 2022 10 6983
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Delia López de Murillas,Rafael Pi?ol,M. Blanca Ros,José Luis Serrano,Teresa Sierra,M. Rosario de la Fuente J. Mater. Chem. 2004 14 1117
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3. A switchable salicylaldimine-based achiral bent-shaped mesogen: synthesis and characterizationC. V. Yelamaggad,Uma S. Hiremath,S. Anitha Nagamani,D. S. Shankar Rao,S. Krishna Prasad J. Mater. Chem. 2001 11 1818
Additional information on Phenyl 4-Aminobenzoate
Phenyl 4-Aminobenzoate (CAS No. 10268-70-9): A Comprehensive Overview
Phenyl 4-Aminobenzoate, with the chemical identifier CAS No. 10268-70-9, is a compound of significant interest in the field of pharmaceuticals and chemical biology. This organic compound, characterized by its phenyl and aminobenzoate functional groups, has garnered attention due to its diverse applications and potential therapeutic benefits. In this detailed exploration, we delve into the chemical properties, synthesis methods, pharmacological significance, and recent advancements in research involving Phenyl 4-Aminobenzoate.
The molecular structure of Phenyl 4-Aminobenzoate consists of a benzene ring substituted with an amino group at the fourth position and a carboxylic acid esterified with a phenyl group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The compound's solubility, stability, and reactivity are influenced by its functional groups, which play a crucial role in its interactions with biological systems.
One of the primary areas where Phenyl 4-Aminobenzoate has made significant contributions is in the development of pharmaceutical agents. Its structural motif is reminiscent of several well-known drugs, suggesting potential applications in drug design and discovery. Recent studies have highlighted its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. The ability to modify the phenyl ring and the aminobenzoate moiety allows for the creation of derivatives with tailored pharmacological profiles.
In addition to its pharmaceutical applications, Phenyl 4-Aminobenzoate has found utility in the field of chemical biology. Researchers have explored its potential as a ligand in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound's ability to interact with biological targets underscores its importance as a tool in mechanistic studies and drug development pipelines.
The synthesis of Phenyl 4-Aminobenzoate can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity requirements. A common method involves the esterification of 4-aminobenzoic acid with phenol under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the phenyl-aminobenzoate linkage more efficiently. These synthetic strategies have been optimized for scalability, ensuring that researchers can access high-quality Phenyl 4-Aminobenzoate for their studies.
Recent advancements in computational chemistry have further enhanced our understanding of Phenyl 4-Aminobenzoate's behavior. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the rational design of novel derivatives with improved efficacy and reduced side effects. These computational approaches are complemented by experimental validations, creating a synergistic framework for drug discovery.
The pharmacological profile of Phenyl 4-Aminobenzoate has been extensively studied in preclinical models. Initial investigations have revealed potential anti-inflammatory properties, attributed to its ability to modulate cyclooxygenase (COX) activity—a key enzyme involved in prostaglandin synthesis. Furthermore, preliminary data suggest that derivatives of Phenyl 4-Aminobenzoate may exhibit neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease.
Another area of interest is the use of Phenyl 4-Aminobenzoate in cosmetic formulations. Its structural components contribute to antioxidant properties, which are beneficial in preventing oxidative stress-induced skin damage. Cosmetic brands have incorporated derivatives of this compound into anti-aging creams and serums, leveraging their potential to enhance skin health and appearance.
As research continues to evolve, new applications for Phenyl 4-Aminobenzoate are likely to emerge. The compound's versatility as a building block for more complex molecules ensures its continued relevance in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in unlocking its full potential across multiple domains.
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